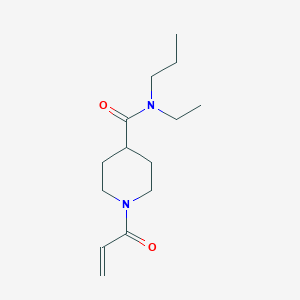

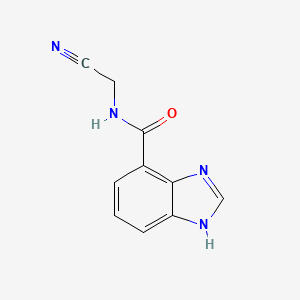

![molecular formula C14H8ClN3O B2679627 1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 107145-02-8](/img/structure/B2679627.png)

1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CFM-PC) is a novel heterocyclic compound with potential applications in the field of medicinal chemistry. It is a member of the pyrido[1,2-a]benzimidazole family, which is known for its unique structures and wide range of biological activities. CFM-PC is a highly reactive compound that can be used as a synthetic intermediate in the synthesis of various drugs and pharmaceuticals. It is also used as a starting material in the synthesis of other heterocyclic compounds. In addition, CFM-PC has been studied for its potential applications in the fields of cancer therapy, antimicrobial activity, and other therapeutic areas.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound involved in the synthesis of various heterocyclic compounds, showing its importance in the development of novel pharmaceuticals and materials. Its unique structure allows it to participate in reactions leading to complex molecular architectures, crucial for drug development and material science.

Heterocycle Formation : It serves as a precursor in the synthesis of fused heterocycles, showcasing its utility in creating complex molecular structures with potential therapeutic applications. This process involves condensation reactions with other heterocyclic compounds to produce new benzimidazo heterocycles, which are significant in the development of drugs with improved efficacy and specificity (Gokhale & Seshadri, 1987).

Pharmacological Potential : Research into compounds structurally related to 1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has led to the discovery of potent inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1, highlighting its significance in the search for new treatments for diseases like type-2 diabetes. This illustrates the compound's role in synthesizing drug candidates labeled with carbon isotopes for metabolic and pharmacokinetic studies (Latli et al., 2017).

Novel Derivatives and Biological Activity : The synthesis of new derivatives from 1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has led to compounds with potential antimicrobial and antioxidant activities. These activities are crucial for the development of new therapeutic agents capable of combating resistant microbial strains and oxidative stress-related diseases. The creation of triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives from its structure demonstrates its versatility in medicinal chemistry (Flefel et al., 2018).

Material Science Applications : Beyond its pharmaceutical applications, 1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives have been explored for their potential in material science, including the development of fluorescent compounds and materials. The synthesis and study of such derivatives have expanded the understanding of their fluorescent properties, potentially leading to applications in optical materials and sensors (Rangnekar & Rajadhyaksha, 1986).

Eigenschaften

IUPAC Name |

1-chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O/c1-8-9(6-16)14-17-11-4-2-3-5-12(11)18(14)13(15)10(8)7-19/h2-5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLFBGHXGDRFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1C=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-formyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

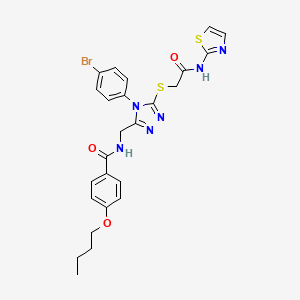

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxy-1-naphthamide](/img/structure/B2679546.png)

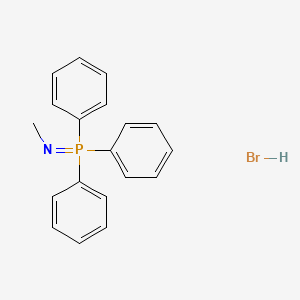

![ethyl 3-(8-ethyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2679550.png)

methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)

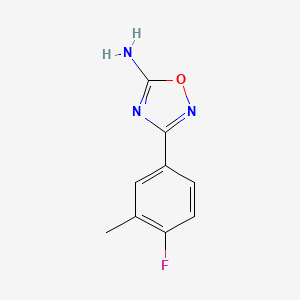

![2-Chloro-N-[2-methyl-4-(1-methyl-2-oxopyrrolidin-3-yl)oxyphenyl]acetamide](/img/structure/B2679561.png)

![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)